molecular formula C11H19N3O2 B11815432 1-(Pyrrolidine-2-carbonyl)piperidine-4-carboxamide

1-(Pyrrolidine-2-carbonyl)piperidine-4-carboxamide

Cat. No.: B11815432
M. Wt: 225.29 g/mol
InChI Key: NNMBNSDUKXMRKT-UHFFFAOYSA-N
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Description

1-(Pyrrolidine-2-carbonyl)piperidine-4-carboxamide is a chemical compound of significant interest in oncological and biochemical research. Its core structure is related to a class of piperidinone and pyrrolidinone derivatives known to target the urokinase receptor (uPAR), a key cell-surface protein implicated in cancer metastasis . uPAR plays a critical role in promoting cancer cell invasion, migration, and adhesion by forming intricate networks with various protein partners, such as integrins and receptor tyrosine kinases . Compounds with this structural motif are investigated for their ability to disrupt these protein-protein interactions, potentially inhibiting crucial steps in the metastatic cascade . In cellular studies on analogous compounds, piperidinone-based structures have demonstrated specific activity in impairing cancer cell invasion, showing distinct biological effects compared to other chemical classes . This suggests that this compound is a valuable scaffold for developing targeted therapeutic agents and a useful pharmacological tool for probing the complex mechanisms of uPAR-mediated signaling pathways in diseases like breast and pancreatic cancers . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

1-(pyrrolidine-2-carbonyl)piperidine-4-carboxamide

InChI

InChI=1S/C11H19N3O2/c12-10(15)8-3-6-14(7-4-8)11(16)9-2-1-5-13-9/h8-9,13H,1-7H2,(H2,12,15)

InChI Key

NNMBNSDUKXMRKT-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(=O)N2CCC(CC2)C(=O)N

Origin of Product

United States

Preparation Methods

Direct Amide Coupling via Carboxylic Acid Activation

This method employs coupling reagents to activate the carboxylic acid group of pyrrolidine-2-carboxylic acid, enabling reaction with the amine group of piperidine-4-carboxamide. A representative protocol involves:

  • Activation : Pyrrolidine-2-carboxylic acid is treated with N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) in dichloromethane (DCM) at 0–5°C.

  • Coupling : The activated intermediate reacts with piperidine-4-carboxamide in the presence of N,N-diisopropylethylamine (DIPEA), yielding the target compound after 12–24 hours.

Key Data :

ParameterValueSource
Yield68–72%
Reaction Temperature0–5°C (activation), RT (coupling)
PurificationColumn chromatography (SiO₂, EtOAc/hexane)

Solid-Phase Synthesis with Protecting Groups

To prevent side reactions, Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) protecting groups are utilized:

  • Protection : Pyrrolidine-2-carboxylic acid is Boc-protected using di-tert-butyl dicarbonate in tetrahydrofuran (THF).

  • Coupling : The protected acid is coupled to piperidine-4-carboxamide using hexafluorophosphate-based reagents (e.g., HATU).

  • Deprotection : Trifluoroacetic acid (TFA) in DCM removes the Boc group, yielding the final product.

Optimization Insight :

  • Solvent Choice : Dichloromethane enhances coupling efficiency compared to DMF due to reduced racemization.

  • Reagent Selection : HATU outperforms EDCl in sterically hindered systems, improving yields by 15–20%.

Enzymatic Synthesis for Stereochemical Control

Enantioselective synthesis leverages lipases or peptidases to resolve racemic mixtures. For example:

  • Substrate : Racemic pyrrolidine-2-carboxylic acid ethyl ester.

  • Enzyme : Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (S)-enantiomer in phosphate buffer (pH 7.4).

  • Coupling : The resolved (R)-acid is coupled to piperidine-4-carboxamide via NHS/EDCl.

Performance Metrics :

MetricEnzymatic vs. ChemicalSource
Enantiomeric Excess>98% (enzymatic) vs. 72% (chemical)
Reaction Time48 hours (enzymatic) vs. 24 hours

Critical Analysis of Methodologies

Yield and Scalability

  • Direct Coupling : Offers moderate yields (68–72%) but scales efficiently to multi-gram quantities.

  • Solid-Phase : Higher purity (>95%) but limited scalability due to TFA use in deprotection.

  • Enzymatic : Exceptional enantioselectivity but requires specialized equipment and longer durations.

Byproduct Formation

  • Racemization : Observed in EDCl-mediated couplings at temperatures >25°C. Mitigated by using HATU at 0°C.

  • Solvent Residues : Dichloromethane traces persist in final products unless subjected to high-vacuum drying.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Key peaks include pyrrolidine δ 3.2–3.5 ppm (N-CH₂) and piperidine δ 2.8–3.1 ppm (CONH).

  • HPLC : Retention time = 8.2 min (C18 column, 70:30 H₂O/MeCN).

Purity Assessment

MethodCriteriaSource
LC-MS[M+H]⁺ = 226.2 m/z
Elemental AnalysisC: 58.3%, H: 8.4%, N: 18.6%

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to TRP channel antagonists, underscoring its role in pain management drug development.

Antimicrobial Agents

Derivatives exhibit MIC values of 2–4 µg/mL against Staphylococcus aureus, linked to the carboxamide moiety’s hydrogen-bonding capacity .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity or generating intermediates for further functionalization.

Conditions Product Yield Mechanism
6M HCl, reflux, 12 h1-(Pyrrolidine-2-carbonyl)piperidine-4-carboxylic acid85%Acid-catalyzed nucleophilic acyl substitution
2M NaOH, 80°C, 6 hSodium salt of the carboxylic acid derivative78% Base-mediated hydrolysis

The piperidine and pyrrolidine rings remain stable under these conditions, preserving the core structure while altering the carboxamide’s reactivity .

Amide Functionalization

The carboxamide group participates in alkylation and acylation reactions, enabling the introduction of diverse substituents.

Key Transformations:

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields N-alkylated derivatives.

  • Acylation : Reaction with acetyl chloride produces N-acetylated analogs, enhancing lipophilicity for pharmacological studies .

Reaction Reagents Product Application
N-MethylationCH₃I, K₂CO₃, DMF, 60°C1-(Pyrrolidine-2-carbonyl)-N-methylpiperidine-4-carboxamideImproved metabolic stability
N-AcetylationAcCl, pyridine, RT1-(Pyrrolidine-2-carbonyl)-N-acetylpiperidine-4-carboxamideProdrug development

Cyclization and Ring-Opening Reactions

The compound’s bicyclic structure facilitates intramolecular cyclization under metal-catalyzed conditions. For example, iridium(III)-catalyzed hydrogen borrowing annulation forms fused heterocycles by generating new C–N bonds .

Catalyst Conditions Product Selectivity
[Ir(cod)Cl]₂, ligand L1H₂O, 100°C, 24 hHexahydro-1H-pyrrolo[3,4-c]pyridin-3-one>90% enantiomeric excess

Ring-opening reactions occur under extreme conditions (e.g., concentrated H₂SO₄), cleaving the piperidine or pyrrolidine rings to yield linear diamines or keto-acids, though these pathways are less synthetically utilized.

Metal-Catalyzed Cross-Coupling

The carboxamide acts as a directing group in palladium-catalyzed C–H activation reactions, enabling regioselective functionalization of the piperidine ring.

Catalyst Substrate Product Yield
Pd(OAc)₂, PhI(OAc)₂, DCEAryl iodide3-Aryl-1-(pyrrolidine-2-carbonyl)piperidine-4-carboxamide72%

This method is pivotal for introducing aromatic moieties without disrupting the carboxamide group .

Bioconjugation and Peptide Coupling

The carboxamide’s compatibility with peptide synthesis reagents allows its integration into peptidomimetics. Solid-phase synthesis using HBTU/HOBt activators achieves coupling with amino acids or other bioactive fragments .

Coupling Partner Activator Product Purity
Fmoc-Gly-OHHBTU, DIPEA, DMFGlycine-conjugated derivative>95%

Stability and Degradation Pathways

The compound exhibits stability in aqueous solutions (pH 4–8) but degrades under UV light or oxidative conditions (H₂O₂), forming pyrrolidine-2-carboxylic acid and piperidine-4-amine as primary breakdown products .

Scientific Research Applications

Enzyme Inhibition

Research indicates that 1-(Pyrrolidine-2-carbonyl)piperidine-4-carboxamide exhibits significant enzyme inhibitory properties. It has been studied as a potential inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE4B, which plays a critical role in inflammatory responses. Inhibitors of PDE4B can reduce the release of pro-inflammatory cytokines like TNF-α from macrophages, making this compound a candidate for treating inflammatory diseases .

Table 1: Biological Activity Overview

Activity TypeTarget Enzyme/PathwayEffect
Enzyme InhibitionPDE4BReduces TNF-α release
Cancer TherapyProtein Kinase B (Akt)Potential antitumor agent

Cancer Research

The compound has also been evaluated for its potential in cancer treatment. Protein kinase B (Akt) is a key player in cancer cell survival and proliferation. Compounds similar to this compound have shown promise as selective inhibitors of Akt, which could lead to effective treatments for various cancers . The ability to modulate Akt signaling pathways makes this compound a valuable candidate in the development of novel anticancer therapies.

Case Studies

Several studies have demonstrated the effectiveness of compounds related to this compound:

  • PDE4B Inhibition : A study highlighted that derivatives of this compound significantly inhibited PDE4B activity, leading to decreased inflammatory responses in vitro .
  • Antitumor Activity : Another investigation reported that related compounds effectively inhibited tumor growth in xenograft models by targeting the Akt signaling pathway, showcasing their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 1-(Pyrrolidine-2-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The pyrrolidine and piperidine rings can interact with proteins and enzymes, potentially inhibiting or modulating their activity . The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-4-carboxamide derivatives exhibit significant structural diversity, with variations in substituents influencing target specificity, potency, and pharmacokinetics. Below is a detailed comparison of key analogs:

Antiviral Agents

  • ZINC02123811 (1-(3-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl)piperidine-4-carboxamide): Structural Difference: Replaces the pyrrolidine-2-carbonyl group with a furochromenylpropanoyl moiety. Biological Target: SARS-CoV-2 main protease (Mpro).
  • SARS-CoV PLpro Inhibitor (N-benzyl-1-[1-(naphthalen-1-yl)ethyl]piperidine-4-carboxamide):

    • Structural Difference : Features a naphthylethyl-benzyl substituent instead of pyrrolidine-2-carbonyl.
    • Biological Target : Papain-like protease (PLpro) of SARS-CoV.
    • Activity : Moderate inhibition (IC50 ~10 µM) but serves as a scaffold for covalent inhibitor design .

Ion Channel Modulators

  • DDO-02002 (1-(benzo[d]oxazol-2-ylmethyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide):
    • Structural Difference : Substituted with a benzooxazole-methyl group and 4-methoxyphenyl carboxamide.
    • Biological Target : Kv1.5 potassium channel.
    • Activity : Modulates channel activity with EC50 = 0.8 µM, highlighting the impact of aromatic substituents on ion channel selectivity .

Antihypertensive Agents

  • 1-Alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide Derivatives :
    • Structural Difference : Alkyl chains (e.g., methyl, ethyl) at the 1-position and a fluorophenylpropyl carboxamide.
    • Biological Target : T-type Ca²⁺ channels.
    • Activity : Potent inhibition (IC50 = 0.1–1.2 µM), with longer alkyl chains enhancing lipophilicity and blood-brain barrier penetration .

Antimalarial and Antiviral Prodrugs

  • FR900098 Prodrugs :
    • Structural Difference : Double ester modifications on the piperidine-carboxamide core.
    • Biological Target : Plasmodium falciparum.
    • Activity : Enhanced antimalarial efficacy (IC50 = 12 nM) compared to parent compounds, demonstrating the role of prodrug strategies .

Structural and Pharmacokinetic Analysis

Key Structural Features

Compound Piperidine Substituents Pharmacokinetic Profile
Target Compound Pyrrolidine-2-carbonyl Predicted LogP = 1.2; Moderate solubility
ZINC02123811 Furochromenylpropanoyl LogP = 3.5; High membrane permeability
DDO-02002 Benzooxazole-methyl LogP = 2.8; CNS penetration likely
Compound 27e Indole-2-carbonyl LogP = 2.3; High metabolic stability
  • Pyrrolidine-2-carbonyl vs. However, it may limit lipophilicity, affecting bioavailability .

Biological Activity

1-(Pyrrolidine-2-carbonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

Property Details
Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
IUPAC Name This compound

The compound features a pyrrolidine ring and a piperidine moiety, which contribute to its biological activity.

Enzyme Inhibition

This compound has shown significant enzyme inhibitory properties. It is particularly noted for its ability to inhibit certain kinases, which are critical in various signaling pathways associated with cancer and inflammation. Studies have indicated that this compound can selectively inhibit Class I PI3-kinase enzymes, particularly the PI3K-a isoform, which plays a crucial role in cancer cell proliferation and survival .

Antitumor Activity

Research has demonstrated that this compound exhibits potent antitumor effects. It has been shown to inhibit uncontrolled cellular proliferation associated with malignant diseases, making it a candidate for further development as an anticancer agent . The mechanism involves the modulation of cellular signaling pathways that are essential for tumor growth.

Antibacterial Properties

Recent studies have explored the antibacterial potential of this compound. It has been evaluated against various bacterial strains, showing promising results in inhibiting the growth of pathogens such as Staphylococcus aureus . The minimum inhibitory concentration (MIC) values suggest that it may be effective in treating bacterial infections.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Research into similar compounds has highlighted the importance of specific functional groups in enhancing enzyme inhibition and antibacterial activity. For instance, modifications to the piperidine or pyrrolidine rings can lead to variations in potency and selectivity against different biological targets .

Case Study 1: Antitumor Efficacy

In a study published in Cancer Research, this compound was tested in vitro on several cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as an effective chemotherapeutic agent.

Case Study 2: Enzyme Inhibition Profile

A detailed analysis of the enzyme inhibition profile revealed that this compound selectively inhibits Class I PI3K enzymes without affecting other kinases significantly. This selectivity is crucial for minimizing side effects in therapeutic applications .

Case Study 3: Antibacterial Activity Assessment

In another study focusing on antibacterial activity, this compound exhibited an MIC value of 12.5 µg/mL against Staphylococcus aureus, suggesting it could serve as a lead compound for developing new antibacterial agents .

Q & A

Q. What are the foundational synthetic routes for 1-(Pyrrolidine-2-carbonyl)piperidine-4-carboxamide, and how can reaction yields be optimized?

Methodological Answer : The synthesis typically involves coupling pyrrolidine-2-carboxylic acid derivatives with piperidine-4-carboxamide scaffolds. Key steps include:

  • Amide bond formation : Use coupling agents like HATU or EDC/HOBt for efficient activation of the carbonyl group .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) improve solubility and reaction rates .
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization from ethanol/water mixtures enhances purity .
    Yield optimization may require adjusting stoichiometry (1:1.2 molar ratio of acyl donor to piperidine) and temperature control (0–25°C) to minimize side reactions.

Q. What spectroscopic techniques are essential for characterizing this compound’s structure?

Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Identify pyrrolidine and piperidine ring protons (δ 1.5–3.5 ppm) and amide NH signals (δ 6.5–8.0 ppm) .
    • ¹³C NMR : Confirm carbonyl carbons (δ ~170 ppm) and quaternary carbons in the heterocycles .
  • IR Spectroscopy : Detect amide C=O stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺) and isotopic patterns .

Advanced Research Questions

Q. How can researchers resolve stereochemical ambiguities in the compound’s NMR data?

Methodological Answer : Stereoisomerism in the pyrrolidine-piperidine scaffold can lead to overlapping signals. Strategies include:

  • 2D NMR (COSY, NOESY) : Correlate proton-proton couplings to assign spatial proximity of substituents .
  • Chiral chromatography : Use columns like Chiralpak IA with hexane/isopropanol to separate enantiomers .
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtainable (e.g., via slow evaporation in EtOAc) .

Q. What computational approaches predict the compound’s binding affinity for target enzymes like PARP or carbonic anhydrase?

Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Model interactions between the pyrrolidine-carbonyl moiety and enzyme active sites (e.g., PARP’s NAD⁺ binding pocket) .
  • MD Simulations (GROMACS) : Assess binding stability over 100-ns trajectories, focusing on hydrogen bonds with catalytic residues (e.g., PARP’s Ser904) .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent modifications to guide SAR studies .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values) be reconciled across assays?

Methodological Answer : Contradictions may arise from assay conditions. Mitigation strategies:

  • Standardized protocols : Use identical cell lines (e.g., HEK293 for PARP assays) and ATP concentrations (1 mM) .
  • Orthogonal assays : Confirm enzyme inhibition (e.g., fluorescence-based PARP1 assay) with cellular viability tests (MTT assay) .
  • Control for solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .

Q. What strategies enhance metabolic stability without compromising target affinity?

Methodological Answer :

  • Structural modifications :
    • Replace labile protons (e.g., methyl substitution on pyrrolidine) to reduce CYP450 oxidation .
    • Introduce fluorine atoms at metabolically vulnerable positions (e.g., piperidine C-4) .
  • In vitro assays :
    • Microsomal stability tests : Use liver microsomes (human/rat) with NADPH cofactor to measure t₁/₂ .
    • Plasma protein binding (PPB) : Optimize logP values (1.5–3.0) via HPLC logD₇.₄ measurements .

Experimental Design & Optimization

Q. How to design a SAR study for improving selectivity against off-target receptors?

Methodological Answer :

  • Scaffold diversification : Synthesize analogs with varied substituents (e.g., sulfonamides, pyridinyl groups) .
  • High-throughput screening : Test against panels of related receptors (e.g., AT₁ vs. AT₂ receptors) using radioligand binding assays .
  • Selectivity indices : Calculate ratios of IC₅₀ values (target vs. off-target) to prioritize leads with >100-fold selectivity .

Q. What in vitro/in vivo models are suitable for evaluating neuropharmacological activity?

Methodological Answer :

  • In vitro :
    • Primary neuronal cultures : Assess modulation of ion channels (e.g., TRPV4) via patch-clamp electrophysiology .
    • H3 receptor assays : Measure cAMP levels in HEK293 cells expressing human H3 receptors .
  • In vivo :
    • Rodent forced swim test : Evaluate antidepressant-like effects via reduced immobility time (dose range: 10–30 mg/kg i.p.) .
    • Microdialysis : Monitor neurotransmitter levels (e.g., dopamine in striatum) post-administration .

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